1,4-Bis(trichlorosilyl)benzene
Description
1,4-Bis(trichlorosilyl)benzene (C₆H₄[SiCl₃]₂) is an organosilicon compound featuring two trichlorosilyl (-SiCl₃) groups attached to a benzene ring in the para position. This compound is notable for its high reactivity due to the electron-withdrawing nature of the trichlorosilyl groups, which facilitates its use in synthesizing hybrid metallosilicate materials via non-hydrolytic sol-gel methods . It is typically prepared from 1,4-bis(triethoxysilyl)benzene through chlorination reactions, as described in patent literature . Applications span catalysis, polymer science, and advanced material synthesis, leveraging its ability to form robust silicon-oxygen networks.
Properties
CAS No. |
830-46-6 |
|---|---|
Molecular Formula |
C6H4Cl6Si2 |
Molecular Weight |
345 g/mol |
IUPAC Name |
trichloro-(4-trichlorosilylphenyl)silane |
InChI |
InChI=1S/C6H4Cl6Si2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H |
InChI Key |
OPFQVUPHZIFJLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1,4-Bis(trichlorosilyl)benzene with structurally or functionally related compounds, focusing on substituents, synthesis, reactivity, and applications.
Substituent Groups and Structural Analogues
Key Observations :
- Electron-Withdrawing vs. Donor Groups: Trichlorosilyl (-SiCl₃) and trichloromethyl (-CCl₃) groups enhance electrophilicity, favoring crosslinking in polymers or ceramics. In contrast, methoxy-silyl groups (-Si(CH₃)₂(OCH₃)) reduce reactivity, making them suitable for controlled hydrolysis in monomer synthesis .
Key Observations :
- Chlorinated Precursors : Trichlorosilyl and trichloromethyl derivatives often originate from chlorination or substitution reactions, necessitating stringent safety protocols due to corrosive byproducts (e.g., HCl) .
- Gallium-Based Synthesis : The use of triethylgallium highlights the challenges in handling pyrophoric reagents, contrasting with silicon-based syntheses .
Physical and Chemical Properties
| Property | This compound | 1,4-Bis(trichloromethyl)benzene | 1,4-Bis(methoxydimethylsilyl)benzene |
|---|---|---|---|
| Melting Point (°C) | Not reported | 106–110 | Not reported |
| Solubility | Reacts with polar solvents | Insoluble in water | Soluble in organic solvents |
| Reactivity | Hydrolyzes rapidly | Stable under anhydrous conditions | Slow hydrolysis |
| Hazard Profile | Corrosive, releases HCl | Toxic, causes severe burns | Low toxicity |
Key Observations :
- Hydrolytic Stability : Trichlorosilyl derivatives hydrolyze rapidly, making them unsuitable for aqueous applications, whereas methoxy-silyl analogues exhibit controlled reactivity .
- Safety Considerations : Trichloromethyl and trichlorosilyl compounds require rigorous safety measures (e.g., PPE, ventilation) due to their corrosive and toxic nature, unlike less hazardous methoxy derivatives .
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